molecular formula C20H21N3O3S2 B2559504 ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate CAS No. 303787-88-4

ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2559504
CAS No.: 303787-88-4
M. Wt: 415.53
InChI Key: CYKPLBAYJNENNJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound featuring a unique structure that includes a thiazole ring, a pyrrole ring, and a tricyclic system

Preparation Methods

The synthesis of ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate involves multiple steps, including the formation of the thiazole and pyrrole rings, followed by the introduction of the tricyclic system. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrrole rings. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and controlled temperatures.

Scientific Research Applications

Ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings are known to interact with enzymes and receptors, modulating their activity. The tricyclic system may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Biological Activity

Ethyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a unique tricyclic structure that contributes to its biological activity. Its molecular formula is C23H26N2O4S2C_{23}H_{26}N_2O_4S_2 with a molecular weight of 458.6 g/mol. The IUPAC name reflects its intricate composition and functional groups that may interact with various biological targets.

PropertyValue
Molecular FormulaC23H26N2O4S2
Molecular Weight458.6 g/mol
IUPAC NameThis compound
InChI KeyVYMODJNACFGHQN-UHFFFAOYSA-N

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets in the body. It is hypothesized that the compound may inhibit certain enzymes involved in inflammatory pathways or modulate receptor activity related to pain and inflammation.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Receptor Modulation : Interaction with histamine receptors (H1, H3, H4) could influence allergic responses and inflammation .

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have suggested that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of sulfur and nitrogen in the structure may enhance its interaction with microbial cell membranes or metabolic pathways.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential use in treating conditions like arthritis or other inflammatory diseases. Its action on histamine receptors may also contribute to alleviating allergy symptoms.

Case Studies

  • Case Study on Inflammatory Response : A study investigated the effects of similar pyrrole derivatives on inflammation in animal models. The results showed significant reductions in inflammatory markers when treated with these compounds, indicating a promising avenue for further research into ethyl 2,4-dimethyl derivatives .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, suggesting that ethyl 2,4-dimethyl derivatives could be developed as novel antibiotics.

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-4-26-20(25)15-10(2)17(23-11(15)3)13(24)8-27-18-16-12-6-5-7-14(12)28-19(16)22-9-21-18/h9,23H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKPLBAYJNENNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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